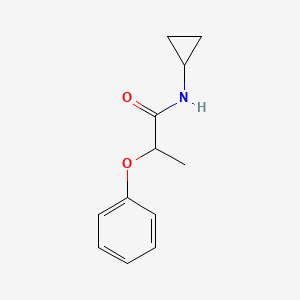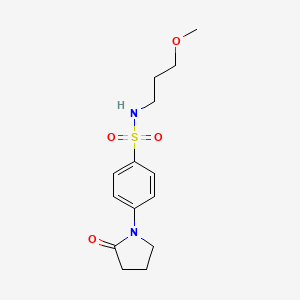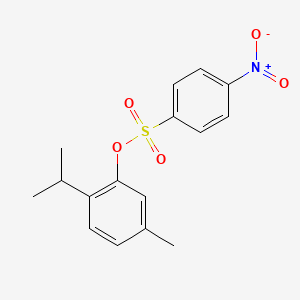
N-cyclopropyl-2-phenoxypropanamide
Übersicht
Beschreibung
N-cyclopropyl-2-phenoxypropanamide is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 205.110278721 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
Palladium-Catalyzed Reactions
A study by Wang et al. (2011) highlights the use of a Pd@carbon nitride catalyst for the highly selective hydrogenation of phenol and derivatives to produce cyclohexanone, a key intermediate in polyamide manufacture, under mild conditions. This catalyst showed exceptional activity and selectivity in aqueous media without additives, achieving conversion and selectivity rates above 99% under atmospheric pressure of hydrogen (Wang et al., 2011).
Pharmacological Research
Beta-Adrenoceptor Blocking Activity
Research conducted by Manoury et al. (1987) synthesized and tested a series of para-substituted phenoxypropanolamines, which included compounds with a structure similar to N-cyclopropyl-2-phenoxypropanamide, for beta-adrenoceptor blocking activity. This research found that some derivatives had greater in vitro potency than reference drugs like metoprolol and propranolol, demonstrating the significance of these compounds in the development of treatments for chronic cardiovascular diseases (Manoury et al., 1987).
Bioorthogonal Chemistry
Development of New Bioorthogonal Reagents
The versatility of cyclopropyl groups in bioorthogonal chemistry has been emphasized in recent studies. Row and Prescher (2018) discussed the transformation of our understanding of biomolecules and living systems through bioorthogonal reagents, highlighting the role of small, tunable reagents like cyclopropenes and cyclopropenones. These compounds react selectively with complementary reagents, enabling new biological applications and insights into biomolecule function (Row & Prescher, 2018).
Nanofiltration and Compound Recovery
Nanofiltration for Phenolic Compound Separation
Conidi et al. (2012) explored the use of nanofiltration for separating and concentrating phenolic compounds from press liquors obtained from pigmented orange peels. This study demonstrated the potential of nanofiltration technology in the food processing industry, particularly for the recovery of valuable phenolic compounds, offering insights into membrane selectivity and process optimization (Conidi et al., 2012).
Material Science
Cyclodextrin Finished Polyamide Meshes
A study by Ghoul et al. (2008) utilized cyclodextrins as a finishing agent for polyamide fibers to improve antibiotic delivery properties. This innovative approach to medical textiles highlights the potential of cyclodextrins in creating biomaterials with enhanced drug delivery capabilities, offering insights into the chemical functionalization and biological evaluation of treated fabrics (Ghoul et al., 2008).
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(12(14)13-10-7-8-10)15-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQXTJQLKKATQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-bromobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4597435.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4597445.png)


![1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4597477.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B4597487.png)


![N,N'-1,2-ethanediylbis[3-(4-fluorophenyl)acrylamide]](/img/structure/B4597516.png)
![isopropyl 2-({3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4597519.png)

![N-(tert-butyl)-4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4597542.png)
![8,9-dimethyl-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4597544.png)
